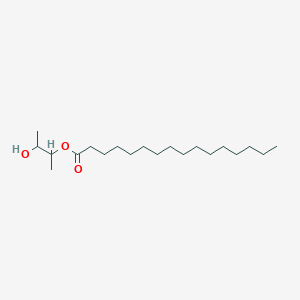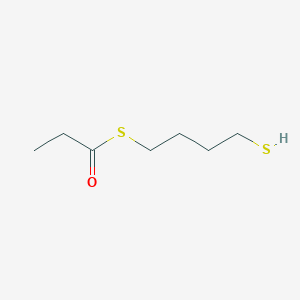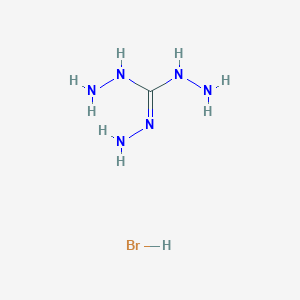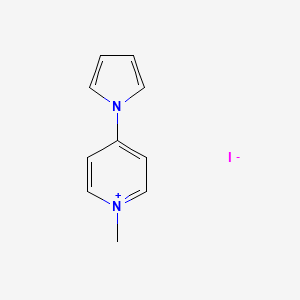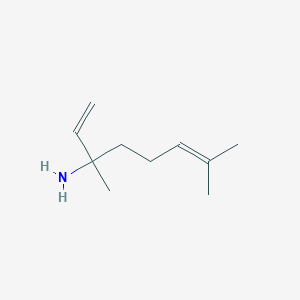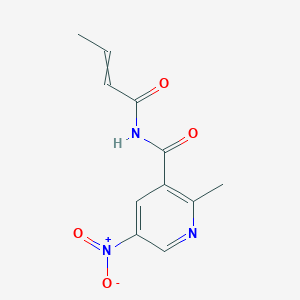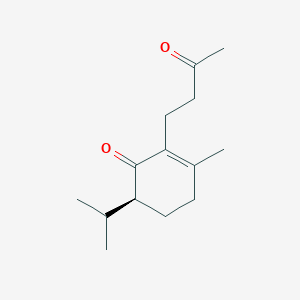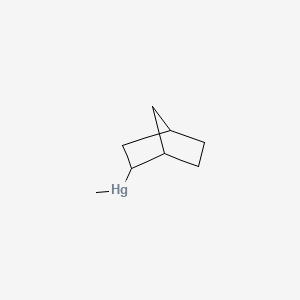
Mercury, methyl (norborn-2-yl)-, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, methyl (norborn-2-yl)-, exo- is an organomercury compound with the molecular formula C8H14Hg and a molecular weight of 310.79 This compound is characterized by the presence of a norbornyl group attached to a methylmercury moiety in the exo- configuration
Métodos De Preparación
The synthesis of Mercury, methyl (norborn-2-yl)-, exo- typically involves the reaction of norbornene derivatives with methylmercury reagents. The reaction conditions often require the use of catalysts such as platinum, rhodium, or palladium complexes to achieve high selectivity for the exo-isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Mercury, methyl (norborn-2-yl)-, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the compound back to its elemental mercury form.
Substitution: The methylmercury group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mercury, methyl (norborn-2-yl)-, exo- has several scientific research applications:
Biology: The compound can be used in studies related to the biological effects of organomercury compounds.
Medicine: Research on the potential therapeutic applications of organomercury compounds, although limited due to toxicity concerns.
Industry: It is used in the development of materials with unique properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism by which Mercury, methyl (norborn-2-yl)-, exo- exerts its effects involves the interaction of the methylmercury moiety with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, it can interact with nucleophilic sites in DNA, potentially causing mutations and other genetic effects. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Mercury, methyl (norborn-2-yl)-, exo- can be compared with other similar organomercury compounds, such as:
Mercury, methyl-(norborn-2-yl)-, endo-: This isomer has a different spatial arrangement of the norbornyl group, leading to distinct chemical properties.
5-Norbornene-2-methanol: A related compound with a hydroxymethyl group instead of a methylmercury group.
5-Norbornen-2-yl acetate: Another similar compound with an acetate group.
Propiedades
Número CAS |
60981-61-5 |
|---|---|
Fórmula molecular |
C8H14Hg |
Peso molecular |
310.79 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]heptanyl(methyl)mercury |
InChI |
InChI=1S/C7H11.CH3.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H3; |
Clave InChI |
KWZMUCPHNCOJRP-UHFFFAOYSA-N |
SMILES canónico |
C[Hg]C1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





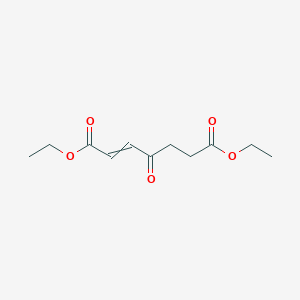
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
